5-chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide
Overview
Description
5-chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is an organic compound that serves as an intermediate in the synthesis of various pharmaceuticals. It is known for its role in the synthesis of glyburide, a medication used to treat type 2 diabetes .
Scientific Research Applications
5-chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-diabetic properties.
Medicine: As an intermediate in the synthesis of glyburide, it plays a crucial role in the development of medications for type 2 diabetes.
Industry: It is used in the production of various pharmaceuticals and fine chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps. One common method starts with the chlorination of salicylic acid to produce 5-chlorosalicylic acid. This compound is then methylated using dimethyl sulfate to yield 5-chloro-2-methoxybenzoic acid. The next step involves converting this acid to its corresponding acid chloride using thionyl chloride. Finally, the acid chloride reacts with aniline to form N-phenethyl-5-chloro-2-methoxybenzamide, which is then chlorosulfonated and aminated to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is primarily related to its role as an intermediate in the synthesis of glyburide. Glyburide works by stimulating the release of insulin from pancreatic beta cells, thereby lowering blood glucose levels. The molecular targets involved include the ATP-sensitive potassium channels in the pancreatic beta cells .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-{4-[(phenylcarbamoyl)sulfamoyl]phenyl}benzamide: This compound has a similar structure but with a phenylcarbamoyl group instead of a phenylethyl group.
5-chloro-2-methoxy-N-(2-phenylethyl)benzamide: This compound lacks the sulfamoyl group present in the target compound.
Uniqueness
5-chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of glyburide further highlights its importance in pharmaceutical chemistry .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-21-12-7-17(23)15-20(21)22(26)25-18-8-10-19(11-9-18)30(27,28)24-14-13-16-5-3-2-4-6-16/h2-12,15,24H,13-14H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHLBJPRDOHONZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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